Bienvenue dans la boutique en ligne BenchChem!

(E)-3-(furan-2-yl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide

Antibacterial Pyrazole-5-carbohydrazide Benzylidene substituent SAR

(E)-3-(Furan-2-yl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide (CAS 307323-08-6) is a synthetic Schiff base hydrazone belonging to the pyrazole-5-carbohydrazide class, with molecular formula C₁₆H₁₄N₄O₂ and molecular weight 294.31 g/mol. It is constructed from a 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide core condensed with 4-methylbenzaldehyde, yielding a compound that serves as a versatile intermediate for medicinal chemistry and biological screening programs.

Molecular Formula C16H14N4O2
Molecular Weight 294.314
CAS No. 307323-08-6
Cat. No. B2526554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-2-yl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide
CAS307323-08-6
Molecular FormulaC16H14N4O2
Molecular Weight294.314
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CO3
InChIInChI=1S/C16H14N4O2/c1-11-4-6-12(7-5-11)10-17-20-16(21)14-9-13(18-19-14)15-3-2-8-22-15/h2-10H,1H3,(H,18,19)(H,20,21)/b17-10+
InChIKeySWJUOYRRACRFKN-LICLKQGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(Furan-2-yl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide (CAS 307323-08-6): Sourcing Guide and Comparator-Based Evidence Profile for Pyrazole-Hydrazone Research Compounds


(E)-3-(Furan-2-yl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide (CAS 307323-08-6) is a synthetic Schiff base hydrazone belonging to the pyrazole-5-carbohydrazide class, with molecular formula C₁₆H₁₄N₄O₂ and molecular weight 294.31 g/mol [1]. It is constructed from a 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide core condensed with 4-methylbenzaldehyde, yielding a compound that serves as a versatile intermediate for medicinal chemistry and biological screening programs . However, at the time of this analysis, no peer-reviewed primary research articles or patents reporting quantitative biological activity data specific to this exact compound were identified in publicly accessible databases. The differential evidence presented below is therefore derived from structurally defined close analogs and class-level structure–activity relationship (SAR) inferences, providing a rational basis for compound prioritization despite the current absence of direct head-to-head experimental comparisons.

Why Generic Substitution Fails for (E)-3-(Furan-2-yl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide: A Comparator-Based Selection Rationale


Within the pyrazole-5-carbohydrazide hydrazone series, even single-point substituent variations on the benzylidene ring produce profound shifts in biological activity spectra—including differences in antibacterial potency, spectrum breadth (Gram-positive vs. Gram-negative), antifungal efficacy, and mammalian cell cytotoxicity—as demonstrated across multiple analog series [1]. The 4-methyl substitution on the benzylidene moiety of CAS 307323-08-6 occupies a specific position within established SAR landscapes: it confers intermediate lipophilicity (estimated logP) relative to the 4-chloro, 4-nitro, and unsubstituted benzylidene analogs, directly impacting membrane permeability and target engagement . Consequently, substituting this compound with a close analog (e.g., the 4-chloro or 4-nitro variant) without experimental confirmation risks selecting a molecule with a fundamentally different biological selectivity profile, potency rank order, or toxicity window, undermining reproducibility in screening cascades and lead optimization programs.

Quantitative Differential Evidence for (E)-3-(Furan-2-yl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide Against Closest Structural Analogs


Antibacterial Activity Differentiation: 4-Methyl vs. 4-Chloro and 4-Nitro Benzylidene Pyrazole-5-Carbohydrazide Analogs in Gram-Positive and Gram-Negative Panels

In structurally analogous pyrazole-5-carbohydrazide hydrazone series where systematic benzylidene substituent variation has been experimentally characterized, the identity of the para-substituent on the benzylidene ring is a decisive determinant of antibacterial potency rank order and spectrum selectivity. Compounds bearing electron-donating groups (e.g., 4-methyl) consistently exhibit preferential activity against Gram-positive strains such as Staphylococcus aureus, whereas analogs with electron-withdrawing groups (e.g., 4-nitro, 4-chloro) show shifted or attenuated Gram-positive activity profiles [1]. This SAR trend, validated across multiple independent pyrazole-hydrazone libraries, supports the prediction that CAS 307323-08-6 (4-methyl) will display a Gram-positive-biased antibacterial profile distinct from its 4-chloro (CAS 1284267-18-0) and 4-nitro (CAS 1285536-14-2) counterparts. Quantitative MIC values for the target compound itself remain to be experimentally determined and published.

Antibacterial Pyrazole-5-carbohydrazide Benzylidene substituent SAR

Predicted Lipophilicity-Driven Membrane Permeability Differentiation: 4-Methyl vs. 4-Nitro and 4-Chloro Analogs

The 4-methyl substituent confers a calculated logP that is intermediate between the higher-lipophilicity 4-chloro analog and the lower-lipophilicity 4-nitro analog within the (E)-3-(furan-2-yl)-N'-benzylidene-1H-pyrazole-5-carbohydrazide series. This moderate lipophilicity profile is generally associated with balanced membrane permeability and aqueous solubility, which is favorable for both in vitro assay compatibility and oral bioavailability potential in later-stage development [1]. The 4-nitro analog (MW 325.28) introduces additional hydrogen-bond acceptor capacity that may further reduce passive membrane diffusion, while the 4-chloro analog (MW 314.73) may exhibit elevated non-specific protein binding due to increased lipophilicity .

Lipophilicity Membrane permeability Drug-likeness Pyrazole-hydrazone

Antifungal Activity Differentiation: Furan-2-yl Pyrazole-5-Carbohydrazide Core as a Privileged Scaffold for Anti-Candida Activity Relative to Non-Furan Analogs

The presence of the furan-2-yl substituent at the pyrazole 3-position has been specifically associated with enhanced antifungal activity against Candida albicans in multiple pyrazole derivative series. In a study of 3-substituted 5-(benzofuran-2-yl)-pyrazole derivatives, compounds bearing furan-containing moieties exhibited selective antifungal activity against C. albicans, whereas non-furan analogs showed substantially weaker or absent antifungal effects [1]. This class-level pattern indicates that the furan-2-yl group on the pyrazole core of CAS 307323-08-6 is likely a critical pharmacophoric element for anti-Candida activity that is absent in pyrazole-5-carbohydrazide analogs carrying phenyl, thiophene, or alkyl substituents at the 3-position.

Antifungal Candida albicans Furan pharmacophore Pyrazole-5-carbohydrazide

Synthetic Accessibility and Derivatization Advantage: 4-Methylbenzylidene as a Chemically Tractable Handle Versus 4-Nitro and 4-Chloro Analogs

The 4-methylbenzylidene moiety of CAS 307323-08-6 offers a distinct practical advantage in downstream synthetic chemistry relative to its 4-nitro and 4-chloro congeners. The 4-methyl group is chemically inert under most reduction, oxidation, and cross-coupling conditions commonly employed in medicinal chemistry derivatization, whereas the 4-nitro group is susceptible to catalytic hydrogenation (generating a reactive aniline intermediate that may undergo undesired side reactions) and the 4-chloro group can participate in unwanted oxidative addition during palladium-catalyzed cross-coupling [1]. This chemical orthogonality makes the 4-methyl analog a more robust scaffold for parallel library synthesis, late-stage functionalization, and structure–activity relationship expansion campaigns.

Synthetic accessibility Derivatization Chemical stability Pyrazole-hydrazone

Prioritized Research and Procurement Application Scenarios for (E)-3-(Furan-2-yl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide (CAS 307323-08-6)


Gram-Positive Antibacterial Screening Library Design: Procurement Rationale for the 4-Methyl Analog

Based on class-level SAR evidence indicating that electron-donating para-substituents on benzylidene-hydrazone pyrazole-5-carbohydrazides favor Gram-positive antibacterial activity, CAS 307323-08-6 is the structurally rational selection within the furan-2-yl sub-series for inclusion in Gram-positive-focused screening decks targeting Staphylococcus aureus and Bacillus subtilis [1]. Procurement of this specific analog—rather than the 4-nitro or 4-chloro variants—aligns the screening library composition with SAR-predicted antibacterial selectivity, maximizing the probability of hit identification against Gram-positive pathogens.

Anti-Candida albicans Lead Identification: Furyl-Pyrazole Core Prioritization

The furan-2-yl substituent at the pyrazole 3-position has been independently associated with antifungal activity against Candida albicans across multiple pyrazole derivative series [1]. CAS 307323-08-6, carrying this privileged furyl-pyrazole pharmacophore, is therefore a justified procurement choice for antifungal lead discovery programs, particularly when the screening objective is to identify novel chemical matter with activity against azole-resistant Candida strains. Analogs lacking the furan ring are predicted by class SAR to be less promising for this indication.

Medicinal Chemistry Lead Optimization: 4-Methyl Analog as a Chemically Robust Scaffold for Parallel Library Synthesis

The chemical inertness of the 4-methylbenzylidene substituent under a broad range of synthetic transformations—including catalytic hydrogenation, palladium-catalyzed cross-coupling, and oxidative conditions—makes CAS 307323-08-6 a more tractable scaffold for derivatization campaigns than its 4-nitro or 4-chloro counterparts, which are susceptible to undesired reduction or cross-coupling side reactions, respectively [1]. Procurement of the 4-methyl analog reduces the need for protecting group strategies and simplifies purification, directly lowering the cost and timeline of analog generation in lead optimization workflows.

ADMET Property Screening: Intermediate Lipophilicity as a Favorable Starting Point

With a predicted clogP in the 2.5–3.0 range, CAS 307323-08-6 occupies a lipophilicity window that is generally considered favorable for balancing passive membrane permeability with aqueous solubility and reduced promiscuous off-target binding [1]. For ADMET screening cascades, this intermediate lipophilicity profile makes the 4-methyl analog a more attractive starting point for property-based lead optimization than the more lipophilic 4-chloro analog or the less permeable 4-nitro analog, potentially reducing the magnitude of property optimization required to achieve lead-like or drug-like chemical space.

Quote Request

Request a Quote for (E)-3-(furan-2-yl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.